

HPLC analysis method for 4,6-Dimethyl-2-(methylthio)pyrimidine

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Compound of Interest

Compound Name:	4,6-Dimethyl-2-(methylthio)pyrimidine
Cat. No.:	B088904

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An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of **4,6-Dimethyl-2-(methylthio)pyrimidine**

Authored by: A Senior Application Scientist Abstract

This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4,6-Dimethyl-2-(methylthio)pyrimidine** (CAS No: 14001-64-0). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for quality control and drug development processes.^{[1][2]} The described method is tailored for researchers, scientists, and quality control analysts, providing a comprehensive protocol from sample preparation to method validation based on International Council for Harmonisation (ICH) guidelines.^{[3][4][5]}

Introduction and Scientific Rationale

4,6-Dimethyl-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family.^[6] Its structure, featuring a pyrimidine core with dimethyl and methylthio substitutions, makes it a valuable building block in organic synthesis. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active

pharmaceutical ingredient (API) or agrochemical product. Therefore, a reliable and validated analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and semi-volatile organic compounds.^[7] Specifically, reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the separation of pyrimidine derivatives.^{[8][9]} The selection of this mode is based on the moderate polarity of **4,6-Dimethyl-2-(methylthio)pyrimidine**, which allows for strong hydrophobic interactions with a C18 stationary phase, leading to excellent retention and resolution.

The causality behind the experimental choices in this protocol is grounded in achieving optimal selectivity, efficiency, and robustness. The mobile phase, a buffered mixture of acetonitrile and water, is chosen to ensure consistent ionization of the analyte and any potential impurities, thereby yielding reproducible retention times and symmetric peak shapes. The detection wavelength is selected based on the UV absorbance characteristics of the pyrimidine ring to maximize sensitivity. This entire protocol is designed as a self-validating system, incorporating system suitability tests and a full validation regimen to ensure the trustworthiness of the generated data.^[3]

HPLC Method Parameters and Experimental Protocol

This section details the optimized chromatographic conditions and provides a step-by-step protocol for the analysis.

Materials and Reagents

- Analyte: **4,6-Dimethyl-2-(methylthio)pyrimidine** reference standard (>98% purity).
- Solvents: HPLC grade Acetonitrile (MeCN) and Methanol (MeOH).
- Water: Deionized water (18.2 MΩ·cm) or HPLC grade water.
- Buffer Component: Formic acid (≥98% purity).
- Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Analytical balance, volumetric flasks, pipettes, and syringes.
- Ultrasonic bath for degassing solvents.
- Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. For 1000 mL, add 1 mL of formic acid to 999 mL of deionized water. Degas for 15 minutes in an ultrasonic bath.
- Mobile Phase B (Organic): Use HPLC grade Acetonitrile. Degas for 15 minutes in an ultrasonic bath.
- Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used for dissolving the standard and sample.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **4,6-Dimethyl-2-(methylthio)pyrimidine** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment. For routine analysis, a concentration of 25 µg/mL is recommended.

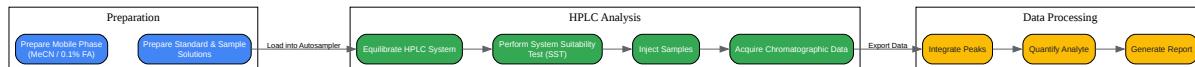
Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Isocratic: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection	UV at 254 nm
Run Time	Approximately 10 minutes

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.



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Caption: Workflow for HPLC analysis of **4,6-Dimethyl-2-(methylthio)pyrimidine**.

Analysis Protocol

- System Setup: Set up the HPLC system according to the parameters in the Chromatographic Conditions table.
- Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test (SST):

- Inject the working standard solution (e.g., 25 µg/mL) five consecutive times.
- The system is deemed ready for analysis if it meets the pre-defined SST criteria (see Table below). This step is crucial for ensuring the system is performing correctly before committing to sample analysis.
- Sample Analysis: Once the SST criteria are met, inject the blank (diluent), standard solutions, and sample solutions.
- Data Processing: Integrate the peak area of the analyte in each chromatogram. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.^{[5][10][11]} The following parameters should be assessed.

Validation Parameter	Suggested Protocol	Acceptance Criteria
System Suitability	Five replicate injections of a working standard solution.	RSD of peak area and retention time $\leq 2.0\%$; Tailing factor ≤ 2.0 ; Theoretical plates > 2000 .
Specificity	Analyze a blank, a placebo (if applicable), the analyte standard, and a spiked sample. Check for any interfering peaks at the analyte's retention time.	The analyte peak should be free of interference from other components. Peak purity should pass if using a PDA detector.
Linearity & Range	Analyze at least five concentrations (e.g., 1-100 $\mu\text{g/mL}$). Plot peak area vs. concentration and perform linear regression.	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy (% Recovery)	Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be within 98.0% to 102.0% at each level.
Precision (Repeatability)	Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.	RSD $\leq 2.0\%$.
Intermediate Precision	Repeat the precision study on a different day, with a different analyst, or on a different instrument.	Overall RSD for both sets of data should be $\leq 2.0\%$.
LOD & LOQ	Determine based on the signal-to-noise ratio (S/N) method (LOD: S/N $\approx 3:1$; LOQ: S/N $\approx 10:1$) or from the	The LOQ should be quantifiable with acceptable precision and accuracy.

standard deviation of the response and the slope of the calibration curve.

Robustness

Deliberately vary method parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$).

The results should remain unaffected by the variations, with SST parameters still meeting criteria.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantitative determination of **4,6-Dimethyl-2-(methylthio)pyrimidine**. The comprehensive protocol, including system suitability and method validation guidelines, provides a reliable framework for its implementation in quality control and research environments. This method serves as a critical tool for ensuring the quality of this important chemical intermediate.

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